molecular formula C19H15N3O4 B5618673 N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B5618673
M. Wt: 349.3 g/mol
InChI Key: YKPUKUNSWNPUOE-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a complex organic compound that features a benzodioxole ring, a phenylpyridazinone moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved by cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Phenylpyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or keto acids to form the pyridazinone ring.

    Coupling Reaction: The benzodioxole and phenylpyridazinone intermediates are coupled using a suitable linker, such as an acetamide group, under conditions that may include the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzodioxole or phenylpyridazinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been explored for their anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzodioxole and phenylpyridazinone moieties could play a role in binding to these targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-1,3-benzodioxol-5-yl-2-(6-oxo-3-methylpyridazin-1(6H)-yl)acetamide
  • N-1,3-benzodioxol-5-yl-2-(6-oxo-3-ethylpyridazin-1(6H)-yl)acetamide
  • N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propionamide

Uniqueness

N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both benzodioxole and phenylpyridazinone moieties in a single molecule provides a versatile platform for various applications in research and industry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-18(20-14-6-8-16-17(10-14)26-12-25-16)11-22-19(24)9-7-15(21-22)13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPUKUNSWNPUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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